
4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
GSK-J4 inhibits the activity of JMJD3 and UTX by binding to the active site of these enzymes. This binding prevents the enzymes from removing methyl groups from histone H3 lysine 27 (H3K27), leading to an increase in the levels of H3K27me3.
Biochemical and Physiological Effects
The increased levels of H3K27me3 resulting from GSK-J4 treatment have been found to have a variety of biochemical and physiological effects. In cancer cells, GSK-J4 treatment has been found to inhibit the expression of oncogenes and induce apoptosis. GSK-J4 has also been found to inhibit the differentiation of Th17 cells, leading to a decrease in the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of GSK-J4 is its specificity for JMJD3 and UTX. This specificity allows for the selective inhibition of these enzymes without affecting other histone demethylases. However, GSK-J4 has been found to have limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on GSK-J4. One area of research is in the development of more soluble analogs of GSK-J4 that can be more easily used in lab experiments. Another area of research is in the exploration of the potential therapeutic uses of GSK-J4 in the treatment of cancer and inflammatory diseases. Finally, further research is needed to fully understand the role of JMJD3 and UTX in epigenetic regulation and their potential as therapeutic targets.
Métodos De Síntesis
The synthesis of GSK-J4 involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)ethylenediamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid and 6-chloropyridazine-3-carboxylic acid. The final product is then purified through column chromatography to obtain pure GSK-J4.
Aplicaciones Científicas De Investigación
GSK-J4 has been extensively studied for its potential use in scientific research. One of the primary areas of research has been in the field of epigenetics, where GSK-J4 has been found to inhibit the activity of the histone demethylase JMJD3. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene repression. GSK-J4 has also been found to inhibit the activity of UTX, another histone demethylase, leading to an increase in H3K27me3 levels.
Propiedades
IUPAC Name |
4-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGXJXBHUWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

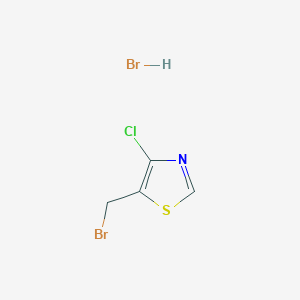
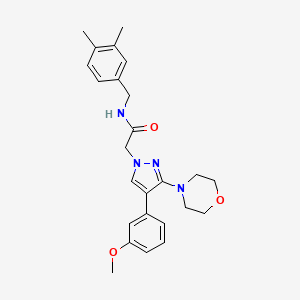

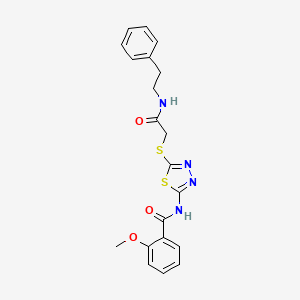
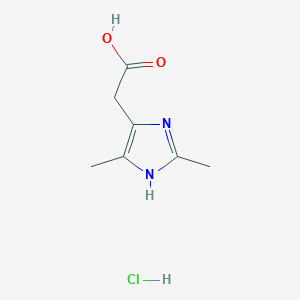
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2623253.png)
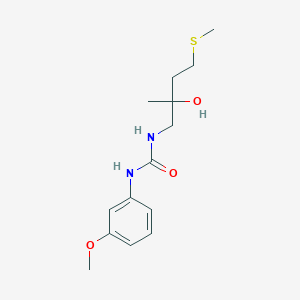
![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)
![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)
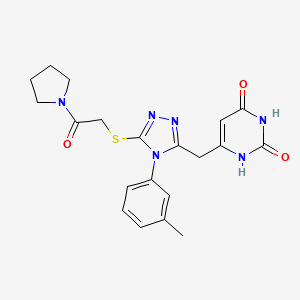
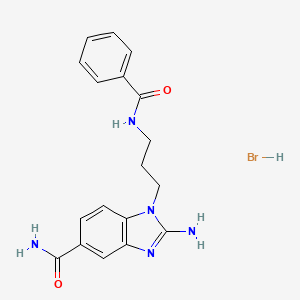
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)